3-(Methoxymethyl)aniline
Description
Evolution of Aniline (B41778) Chemistry in Academic Contexts
The scientific journey of aniline and its derivatives dates back to the 19th century, with significant milestones including its initial isolation from indigo (B80030) and coal tar. mcgill.camdpi.comacs.org The German chemist August Wilhelm von Hofmann was instrumental in advancing the study of aromatic amines in the mid-1840s by proposing his ammonia (B1221849) type theory, which classified aniline and its derivatives as compounds where hydrogen atoms in ammonia are replaced by other groups. e-bookshelf.de A major breakthrough occurred in 1856 when William Henry Perkin discovered the first synthetic aniline dye, mauveine, a discovery that revolutionized the chemical industry and spurred the establishment of industrial research laboratories. e-bookshelf.de This historical context underscores the long-standing importance of anilines in driving both fundamental chemical understanding and technological innovation. e-bookshelf.descispace.com Over the decades, research has expanded from dye production to encompass a vast array of applications, including the development of pharmaceuticals, agrochemicals, and polymers. mcgill.camdpi.come-bookshelf.de
Significance of Aromatic Amines as Research Subjects
Aromatic amines are a cornerstone of modern chemical synthesis, valued for their versatile reactivity and presence in a wide range of functional materials and biologically active compounds. ontosight.aiwisdomlib.org These compounds, characterized by an amino group attached to an aromatic ring, are integral to the synthesis of numerous organic molecules. wisdomlib.orgyoutube.com Their ability to participate in a variety of chemical reactions makes them indispensable starting materials. wisdomlib.org Notably, aromatic amines are key intermediates in the production of a significant portion of pharmaceuticals and agrochemicals. ontosight.ai They also find extensive use in the manufacturing of dyes, pigments, and polymers. ontosight.aiontosight.ai The unique chemical properties of aromatic amines, stemming from the interplay between the amino group and the aromatic ring, continue to make them a focus of intensive research. youtube.com
Positioning of 3-(Methoxymethyl)aniline within Modern Organic Synthesis Research
Within the diverse family of substituted anilines, this compound (C₈H₁₁NO) has emerged as a compound of interest for its specific structural features and synthetic utility. scbt.com The presence of both an amino group and a methoxymethyl group on the benzene (B151609) ring at the meta position imparts a unique combination of electronic and steric properties. The methoxymethyl group, in particular, can influence the molecule's reactivity and solubility, making it a valuable building block in the synthesis of more complex molecules. Researchers utilize this compound as an intermediate in the creation of a variety of organic compounds, including those with potential applications in medicinal chemistry and materials science. smolecule.com Its structure allows for targeted modifications, enabling the synthesis of a diverse array of derivatives.
Scope and Objectives of Research on this compound
Research involving this compound is primarily focused on its application as a versatile intermediate in organic synthesis. Key objectives include the development of efficient synthetic routes to the compound itself and its subsequent use in the construction of more elaborate molecular architectures. lookchem.com A significant area of investigation is its role as a precursor for the synthesis of biologically active compounds and potential therapeutic agents. Furthermore, its utility extends to the materials science domain, where it can be incorporated into the synthesis of novel polymers and dyes. smolecule.com The study of its chemical reactions, such as electrophilic aromatic substitution, oxidation, and reduction, is crucial for understanding its synthetic potential and for designing new synthetic methodologies.
Chemical and Physical Properties of this compound
The utility of this compound in research is underpinned by its distinct chemical and physical properties.
| Property | Value |
| CAS Number | 53473-83-9 |
| Molecular Formula | C₈H₁₁NO |
| Molecular Weight | 137.18 g/mol |
| Appearance | Not specified in search results |
| Boiling Point | Not specified in search results |
| Melting Point | Not specified in search results |
| Density | Not specified in search results |
| Solubility | The methoxymethyl group enhances solubility in polar aprotic solvents like DMSO and acetone. Water solubility is low. |
| Stability | Stable under inert atmospheres but can be susceptible to hydrolysis in acidic or basic conditions. It is recommended to store at 2–8°C under nitrogen. |
Synthesis and Reactivity
The synthesis of this compound can be achieved through various methods. One common approach involves the reduction of 3-(methoxymethyl)nitrobenzene. Another method involves the methoxymethylation of an appropriate aniline precursor.
The reactivity of this compound is influenced by both the amino and the methoxymethyl groups. The amino group is an activating, ortho-para directing group in electrophilic aromatic substitution reactions. This means that incoming electrophiles will preferentially add to the positions ortho and para to the amino group. The compound can also undergo reactions typical of primary amines, such as diazotization. wikipedia.org
Spectroscopic Data
Spectroscopic techniques are essential for the characterization of this compound.
| Technique | Key Features |
| ¹H NMR | Expected signals include those for the aromatic protons, the CH₂ of the methoxymethyl group, and the CH₃ of the methoxymethyl group. |
| IR Spectroscopy | Characteristic peaks would include N-H stretching vibrations for the amine and C-O stretching for the ether linkage. |
Applications in Research
This compound serves as a valuable intermediate in several areas of chemical research:
Organic Synthesis: It is used as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: It is a precursor for the synthesis of compounds with potential biological activity.
Materials Science: It can be used in the production of dyes and polymers. smolecule.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-(methoxymethyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO/c1-10-6-7-3-2-4-8(9)5-7/h2-5H,6,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRMGVBTVFRYBGN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=CC(=CC=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10516107 | |
| Record name | 3-(Methoxymethyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10516107 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53473-83-9 | |
| Record name | 3-(Methoxymethyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10516107 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(methoxymethyl)aniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for 3 Methoxymethyl Aniline and Its Analogues
Classical Synthetic Routes and Mechanistic Investigations
Traditional methods for the synthesis of 3-(Methoxymethyl)aniline and related compounds are well-established, offering reliable and scalable routes. These approaches often involve multiple steps, including the formation of a key nitroaromatic intermediate and subsequent functional group transformations.
Multi-step Synthesis Approaches
The most common and practical multi-step synthesis of this compound begins with a suitable precursor, which is then chemically modified to introduce the desired functional groups. A key intermediate in this process is 1-(methoxymethyl)-3-nitrobenzene (B180814). This precursor is typically synthesized from 3-nitrobenzyl chloride and sodium methoxide in methanol. The reaction proceeds via a nucleophilic substitution where the methoxide ion displaces the chloride. The mixture is heated to reflux for an extended period to ensure complete conversion. Following the reaction, a standard workup involving filtration, extraction with an organic solvent like ethyl acetate (B1210297), and purification by distillation under reduced pressure yields the desired 1-(methoxymethyl)-3-nitrobenzene as a brown liquid.
The subsequent and final step in this sequence is the reduction of the nitro group to an amine, which is discussed in detail in the following section. This two-step process, involving the formation of a stable nitro intermediate followed by its reduction, is a cornerstone of aniline (B41778) synthesis.
Reduction of Nitrobenzene Compounds as Precursors
The reduction of the nitro group in 1-(methoxymethyl)-3-nitrobenzene is the pivotal step to afford this compound. This transformation can be accomplished using several well-established methods, with catalytic hydrogenation and metal-acid reductions being the most prevalent.
The mechanism of catalytic hydrogenation of nitrobenzene is complex and can proceed through different pathways. The direct pathway involves the stepwise reduction of the nitro group to nitroso, then to hydroxylamino, and finally to the amino group. An alternative indirect or condensation pathway involves the reaction of the intermediate nitrosobenzene and phenylhydroxylamine to form azoxybenzene, which is then further reduced to azobenzene, hydrazobenzene, and finally aniline.
Metal and Acid Reduction: A classic and cost-effective method for nitro group reduction is the use of a metal, such as iron, tin, or zinc, in the presence of an acid, typically hydrochloric acid (HCl). The Béchamp reduction, which uses iron filings and hydrochloric acid, is a historically significant and industrially relevant example. The reaction involves the oxidation of the metal to a metal salt, with the concomitant reduction of the nitro group. The acidic medium is crucial for the reaction to proceed. The mechanism involves a series of single electron transfers from the metal to the nitro group, with protonation steps occurring in the acidic solution. Although highly effective, this method often requires a stoichiometric amount of metal and can generate significant amounts of metal waste.
| Reduction Method | Reagents and Conditions | Advantages | Disadvantages |
| Catalytic Hydrogenation | H₂, Pd/C, Ethanol, Room Temperature | Clean reaction, high yields, catalyst can be recycled | Requires specialized equipment for handling hydrogen gas |
| Metal/Acid Reduction | Fe, HCl (or Sn, HCl; Zn, Acetic Acid) | Inexpensive reagents, robust reaction | Generates metal waste, can require harsh acidic conditions |
Advanced and Green Chemistry Approaches in Synthesis
In recent years, there has been a significant shift towards the development of more sustainable and environmentally friendly synthetic methods. These "green chemistry" approaches aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.
Solvent-Free Synthetic Protocols
Solvent-free, or solid-state, reactions offer significant environmental benefits by eliminating the need for organic solvents, which are often volatile, flammable, and toxic. These reactions are typically carried out by grinding the solid reactants together, sometimes with a catalytic amount of a solid support or catalyst. For the synthesis of anilines, solvent-free reductions of nitro compounds have been developed. For example, the reduction of aromatic nitro compounds to their corresponding amines can be achieved using zinc dust and ammonium (B1175870) chloride under microwave irradiation in the absence of a solvent. This method is often faster and more efficient than traditional solvent-based methods. While a specific application of this method to this compound has not been detailed in the literature, the general applicability to a range of substituted nitroaromatics suggests its potential viability.
Microwave-Assisted Synthesis
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. Microwave irradiation provides rapid and uniform heating of the reaction mixture, often leading to significantly reduced reaction times, increased yields, and improved product purity compared to conventional heating methods.
The reduction of nitroarenes to anilines is a reaction that has been shown to be amenable to microwave assistance. For instance, the reduction of various aromatic nitro compounds can be achieved in short reaction times with high yields using reagents like phenylsilane in the presence of a rhenium-based catalyst under microwave irradiation. Another example is the use of zinc dust and ammonium chloride in water under microwave conditions, which provides a rapid and environmentally friendly method for this transformation. These microwave-assisted protocols offer a greener alternative to traditional methods that often require long reaction times and harsh conditions. Although specific examples for this compound are not prevalent, the success with other substituted anilines indicates the potential for applying these advanced techniques to its synthesis.
| Green Chemistry Approach | Principle | Advantages |
| Solvent-Free Synthesis | Reactions are conducted without a solvent, often by grinding solids together. | Reduces solvent waste, can lead to faster reactions, simplifies work-up. |
| Microwave-Assisted Synthesis | Uses microwave energy for rapid and efficient heating of the reaction mixture. | Dramatically reduces reaction times, often improves yields, allows for better reaction control. |
Ultrasonic-Assisted Synthesis
The application of ultrasonic irradiation in organic synthesis has emerged as a green and efficient technique, offering significant advantages over conventional methods. ijacskros.com This approach utilizes the energy of sound waves to induce acoustic cavitation, which enhances mass transfer and accelerates reaction rates, often leading to higher yields in shorter time frames. nih.govnih.gov
In the context of synthesizing aniline derivatives, ultrasound-assisted methods can be applied to various reaction types, including the formation of heterocyclic compounds incorporating an aniline moiety. ijacskros.com For instance, the synthesis of novel heterocyclic compounds from piperidine-based precursors has been successfully achieved using ultrasonic irradiation, demonstrating its utility in complex multi-component reactions. nih.gov The key benefits of this methodology include its eco-friendly nature, reduced reaction times, and often milder reaction conditions compared to traditional heating. researchgate.net While specific studies on the ultrasonic-assisted synthesis of this compound are not detailed, the principles are broadly applicable to the synthesis of its analogues, particularly in steps involving condensation or cyclization reactions. ijacskros.comnih.gov
Table 1: Comparison of Conventional vs. Ultrasonic-Assisted Synthesis for Biquinoline Derivatives This table is based on a representative synthesis of complex aniline derivatives and illustrates the potential advantages of sonication.
| Parameter | Conventional Method | Ultrasonic Method |
| Reaction Time | 60 minutes | 20 minutes |
| Temperature | 80°C | 50°C |
| Energy Source | Thermal Heating | Acoustic Cavitation |
| Efficiency | Good | High |
Data compiled from a study on the synthesis of biquinoline derivatives involving substituted anilines. ijacskros.com
Catalytic Methods, including Metal-Free and Heterogeneous Catalysis
Catalysis is central to the modern synthesis of anilines, offering pathways that are more selective and efficient than stoichiometric methods. Both metal-based and metal-free systems have been developed, with a growing emphasis on heterogeneous catalysts for their ease of separation and recyclability.
Heterogeneous Catalysis: Heterogeneous catalysts, where the catalyst is in a different phase from the reactants, are highly favored in industrial processes. For the synthesis of anilines, this often involves the reduction of corresponding nitroarenes. Supported noble metal catalysts, particularly those based on palladium and platinum, are effective for this transformation. researchgate.net Ruthenium complexes have also shown high efficacy in the N-alkylation of anilines using alcohols, proceeding through a hydrogen autotransfer mechanism. rsc.org Inexpensive first-row transition metals are also gaining traction; for example, copper-based catalysts have been employed for the vapor-phase reduction of nitrobenzene and for the N-alkylation of anilines with methanol. researchgate.netgoogle.comresearchgate.net
Metal-Free Catalysis: The development of metal-free catalytic systems aligns with the principles of green chemistry by avoiding the use of potentially toxic and expensive heavy metals. An environmentally friendly approach for the reduction of nitrobenzene to aniline has been achieved using carbonaceous bio-based materials under subcritical water conditions. researchgate.net This method features a metal-free process and uses water as a green solvent. researchgate.netresearchgate.net Organocatalysis, using small organic molecules, also presents a viable metal-free alternative for specific transformations in the synthesis of complex aniline derivatives. researchgate.net
Table 2: Overview of Catalytic Systems for Aniline Synthesis and Derivatization
| Catalyst Type | Catalyst Example | Reaction Type | Key Advantages |
| Heterogeneous | Palladium (Pd) or Platinum (Pt) on Carbon | Nitroarene Hydrogenation | High activity and yield. researchgate.net |
| Heterogeneous | Cyclometalated Ruthenium (Ru) Complexes | N-Alkylation with Alcohols | High selectivity for N-methylanilines, mild conditions. rsc.org |
| Heterogeneous | Copper-Chromium Oxides | N-Alkylation with Methanol | Selective for N-methylaniline, avoids N,N-dimethylaniline byproduct. google.com |
| Metal-Free | Activated Carbon (Bio-based) | Nitroarene Reduction | Environmentally friendly, uses water as solvent. researchgate.net |
Exploration of Sustainable Reagents and Reaction Conditions
The principles of green chemistry are increasingly influencing the design of synthetic routes for anilines and their derivatives. sphinxsai.com This involves a shift towards more sustainable practices, such as the use of safer solvents, renewable reagents, and energy-efficient conditions. semanticscholar.orgnih.gov
A key area of development is the replacement of hazardous reagents. For example, traditional N-alkylation methods often rely on toxic alkyl halides, whereas modern hydrogen autotransfer reactions use alcohols, which are readily available and produce water as the only stoichiometric byproduct. rsc.org The use of aqueous media is another significant advancement. Brønsted acidic ionic liquids have been shown to effectively catalyze reactions like the aza-Friedel–Crafts reaction in water, providing a green and metal-free methodology for synthesizing aniline-based compounds. acs.org
Furthermore, research into direct C-H amination methods aims to synthesize anilines in a single step from aromatic hydrocarbons and an ammonia (B1221849) source, which would be significantly more atom-economical than traditional multi-step processes like the nitration-reduction sequence. researchgate.net Such one-pot syntheses minimize waste and simplify purification procedures, contributing to a more sustainable chemical industry. semanticscholar.orgnih.gov
Synthesis of Stereoisomers and Enantiomerically Enriched Forms
For analogues of this compound that possess chiral centers, controlling the stereochemical outcome of the synthesis is crucial, particularly for applications in pharmaceuticals and materials science. This requires the development of enantioselective and diastereoselective synthetic pathways.
Enantioselective Synthetic Pathways
Enantioselective synthesis aims to produce a single enantiomer of a chiral molecule. This is typically achieved using chiral catalysts or reagents that create a chiral environment during the reaction. In the synthesis of aniline derivatives, palladium-catalyzed reactions have proven effective for creating stereogenic centers with high enantioselectivity. nih.gov
For example, the enantioselective cyanoamidation of olefins using a combination of a palladium source and an optically active phosphoramidite ligand provides access to a variety of 3,3-disubstituted oxindoles, which are complex aniline-containing structures. nih.gov This type of catalysis can be conceptually extended to the synthesis of chiral analogues of this compound where a stereocenter is constructed adjacent to the aniline nitrogen or on a substituent. Biocatalysis also offers powerful tools for enantioselective transformations, such as the synthesis of α-trifluoromethyl amines via N-H bond insertion, which can yield products with high enantiomeric excess. ossila.com
Diastereoselective Approaches
Diastereoselective synthesis becomes relevant when a molecule contains one or more pre-existing stereocenters and a new one is being formed. The goal is to control the relative configuration of the new stereocenter. The stereochemical outcome is often influenced by the existing chiral elements within the substrate, a principle known as substrate-controlled diastereoselection. Alternatively, reagent-controlled methods can be used where a chiral reagent or catalyst directs the formation of a specific diastereomer, sometimes overriding the inherent preference of the substrate. While specific diastereoselective syntheses of this compound analogues are not prominently documented, the general strategies of organic synthesis, such as stereoselective reductions or alkylations on substrates containing a chiral auxiliary derived from an aniline, are applicable.
Industrial Scale Synthesis Considerations
Translating a laboratory-scale synthesis to an industrial process introduces a host of new challenges related to scalability, safety, cost-effectiveness, and environmental impact. The industrial production of aniline itself serves as a model for these considerations. researchgate.netutwente.nl
The dominant industrial route to aniline is the catalytic hydrogenation of nitrobenzene, which is typically produced from the nitration of benzene (B151609). researchgate.net This two-step process has been highly optimized for large-scale production. Key considerations include:
Reactor Design: Continuous processes using plug flow reactors are often preferred for large-volume chemicals to ensure consistent product quality and efficient heat management, as nitration and hydrogenation are highly exothermic. researchgate.net For some processes, suspension or sludge phase reactors are used, especially when solid catalysts are involved. google.com
Catalyst Management: The choice of catalyst is critical. For liquid-phase hydrogenation, palladium and platinum catalysts are common. researchgate.net The catalyst must be robust, have a long lifetime, and be easily separated from the product stream and recycled to minimize costs.
Process Safety: The handling of hazardous materials like nitric and sulfuric acids, flammable hydrogen gas, and the management of exothermic reactions require sophisticated process control and safety systems to prevent runaway reactions. researchgate.net
Downstream Processing: Purification of the final product to meet quality specifications is a major part of the process. This typically involves distillation and separation steps to remove unreacted starting materials, byproducts, and solvents. utwente.nl
For a specialized chemical like this compound, a multi-step batch production process would be more likely than a continuous one. However, the core principles of process optimization, catalyst recycling, and safety management remain paramount.
Reactivity and Reaction Mechanisms of 3 Methoxymethyl Aniline
Electrophilic Aromatic Substitution Reactions
Electrophilic aromatic substitution (EAS) is a hallmark reaction of benzene (B151609) and its derivatives. In 3-(methoxymethyl)aniline, the reaction's rate and regioselectivity are predominantly controlled by the powerful activating and directing effects of the amino group. chemistrysteps.combyjus.com
The regiochemical outcome of EAS reactions on the this compound ring is determined by the combined influence of the existing substituents.
Directing Effects: The amino group is a potent activating group that directs incoming electrophiles to the positions ortho and para to itself (C2, C4, and C6). wikipedia.org This is due to its ability to donate its lone pair of electrons into the aromatic π-system via resonance, stabilizing the positively charged intermediate (arenium ion) formed during the attack. chemistrysteps.com The methoxymethyl group, being weakly electron-withdrawing through an inductive effect, is a weak deactivator and a meta-director (directing to C5). However, the directing effect of the strongly activating amino group overwhelmingly dictates the positions of substitution. libretexts.orgucalgary.ca Therefore, electrophilic attack will be directed primarily to the C2, C4, and C6 positions.
Steric Hindrance: The methoxymethyl group at the C3 position creates steric hindrance, particularly at the adjacent C2 position. vedantu.comwordpress.com This physical obstruction makes the approach of an electrophile to the C2 position more difficult compared to the other activated positions. Consequently, electrophilic attack is most likely to occur at the less sterically hindered C4 (ortho) and C6 (para) positions. The para-substituted product (C6) is often favored as it is remote from both existing substituents, minimizing steric clash. ucalgary.ca
Predicted Regioselectivity in Electrophilic Aromatic Substitution of this compound
| Position of Attack | Relation to -NH₂ | Relation to -CH₂OCH₃ | Electronic Activation | Steric Hindrance | Predicted Outcome |
|---|---|---|---|---|---|
| C2 | Ortho | Ortho | Strongly Activated | High | Minor Product |
| C4 | Ortho | Para | Strongly Activated | Low | Major Product |
| C5 | Meta | Meta | Not Activated by -NH₂ | Low | Trace/None |
| C6 | Para | Ortho | Strongly Activated | Low | Major Product (often favored) |
The methoxymethyl (-CH₂OCH₃) group's influence on the reactivity of the aromatic ring is primarily electronic. Unlike a methoxy (B1213986) (-OCH₃) group directly attached to the ring, which is strongly activating due to resonance (+M effect), the methoxymethyl group's oxygen atom is insulated from the ring by a methylene (B1212753) (-CH₂-) bridge. researchgate.net This prevents direct resonance donation of the oxygen's lone pairs into the aromatic system.
The primary electronic contribution of the methoxymethyl group is an electron-withdrawing inductive effect (-I). The electronegative oxygen atom pulls electron density from the methylene carbon, which in turn withdraws electron density from the aromatic ring through the sigma bond. This inductive withdrawal deactivates the ring slightly towards electrophilic attack compared to benzene. However, this weak deactivating effect is completely overshadowed by the powerful electron-donating resonance effect (+M) of the amino group, which makes the molecule as a whole highly reactive towards electrophiles. libretexts.org
Nucleophilic Reactions of the Amine Moiety
The lone pair of electrons on the nitrogen atom of this compound makes it a potent nucleophile, enabling it to react with a wide range of electrophilic species.
Amide Formation (Acylation): this compound readily reacts with acylating agents such as acyl chlorides and acid anhydrides to form stable N-substituted amides. The reaction proceeds via nucleophilic acyl substitution, where the amine nitrogen attacks the electrophilic carbonyl carbon of the acylating agent, followed by the elimination of a leaving group (e.g., chloride or carboxylate). This reaction is often carried out in the presence of a non-nucleophilic base to neutralize the acidic byproduct (e.g., HCl).
Representative Amide Formation Reaction
| Reactant 1 | Reactant 2 | Product | Reaction Type |
|---|---|---|---|
| This compound | Acetyl Chloride | N-(3-(methoxymethyl)phenyl)acetamide | Nucleophilic Acyl Substitution |
Urea Formation: The synthesis of ureas from this compound is commonly achieved by reaction with an isocyanate. The nucleophilic amine attacks the electrophilic carbon of the isocyanate group, leading to the formation of an N,N'-disubstituted urea. This reaction is typically rapid and high-yielding. Alternatively, phosgene (B1210022) equivalents like triphosgene (B27547) can be used to first generate an in-situ isocyanate from the aniline (B41778), which then reacts with another amine. mdpi.comrsc.org
Representative Urea Formation Reaction
| Reactant 1 | Reactant 2 | Product | Reaction Type |
|---|---|---|---|
| This compound | Phenyl Isocyanate | 1-(3-(methoxymethyl)phenyl)-3-phenylurea | Nucleophilic Addition |
Alkylation: The amine moiety can be alkylated by reaction with alkyl halides through nucleophilic substitution (Sₙ2). However, this reaction can be difficult to control, as the resulting secondary amine is often more nucleophilic than the primary amine, leading to further alkylation and the formation of a mixture of mono- and di-alkylated products, as well as the tertiary amine and even a quaternary ammonium (B1175870) salt.
Acylation: As described in section 3.2.1, acylation is a highly effective reaction for anilines. Beyond simply forming amides, acylation is a crucial synthetic strategy. Converting the highly activating -NH₂ group into a less activating N-acetyl group (-NHCOCH₃) moderates the ring's reactivity. ucalgary.ca This allows for more controlled electrophilic aromatic substitution reactions, preventing polysubstitution and protecting the amine from oxidation under harsh conditions. libretexts.org The original amine can be easily regenerated by hydrolysis of the amide.
This compound undergoes condensation reactions with aldehydes and ketones to form imines, also known as Schiff bases. nanobioletters.comjetir.org The reaction mechanism involves the nucleophilic attack of the amine on the electrophilic carbonyl carbon to form a hemiaminal intermediate. This intermediate then undergoes acid- or base-catalyzed dehydration to yield the final imine product. The formation of the C=N double bond is typically reversible and can be driven to completion by removing the water formed during the reaction. orgsyn.org
Representative Imine (Schiff Base) Formation
| Reactant 1 | Reactant 2 | Product | Reaction Type |
|---|---|---|---|
| This compound | Benzaldehyde | (E)-N-benzylidene-3-(methoxymethyl)aniline | Nucleophilic Addition-Elimination (Condensation) |
Oxidation and Reduction Reactions
The reactivity of this compound in oxidation and reduction reactions is primarily dictated by the aniline functional group and any other susceptible moieties, such as a nitro group in its precursor.
Oxidation: The amino group of the aniline ring is the most susceptible site for oxidation. Depending on the oxidant and reaction conditions, a range of products can be formed. Mild oxidizing agents can lead to the formation of colored polymeric materials (polyaniline). Stronger oxidants, such as potassium permanganate (B83412) or chromium trioxide, can oxidize the amino group to a nitro group, converting this compound to 1-(methoxymethyl)-3-nitrobenzene (B180814). The oxidation of substituted anilines can also lead to coupling products like azobenzenes or more complex heterocyclic structures such as phenazines. csu.edu.au The methoxymethyl group, being an ether, is generally resistant to many oxidizing agents used for the transformation of the amino group.
Reduction: A key reaction involving this compound is its own synthesis via the reduction of its corresponding nitroaromatic precursor. This is a standard method for the preparation of anilines. The reduction of 1-(methoxymethyl)-3-nitrobenzene provides a direct and high-yielding route to this compound. This transformation can be achieved using various reducing agents. A common laboratory-scale method involves the use of a metal in acidic media, such as zinc powder in acetic acid. chemicalbook.com
| Precursor | Reagents and Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| 1-(Methoxymethyl)-3-nitrobenzene | Zinc powder, Acetic acid, Room temperature, 18 h | This compound | 99% | chemicalbook.com |
Transition-Metal-Catalyzed Transformations
Transition-metal catalysis offers a powerful toolkit for modifying aromatic compounds like this compound, primarily through the formation of new carbon-carbon and carbon-heteroatom bonds.
While this compound itself is not typically a direct participant in cross-coupling as a halide or organometallic partner, its halogenated derivatives are excellent substrates for such reactions. The presence of the amino and methoxymethyl groups can influence the reactivity, but they are generally compatible with many catalytic systems. The methoxymethyl group is a stable spectator, allowing for selective bond formation at the halogenated position.
Common cross-coupling reactions applicable to derivatives of this compound include:
Suzuki-Miyaura Coupling: This reaction couples an aryl halide with an organoboron species, such as a boronic acid or ester, catalyzed by a palladium complex. It is a versatile method for forming biaryl compounds. nih.govmdpi.com For example, 2-bromo-5-(methoxymethyl)aniline (B2592121) could be coupled with phenylboronic acid to yield a substituted biphenyl.
Sonogashira Coupling: This palladium-copper co-catalyzed reaction forms a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne. mdpi.com This would allow for the introduction of an alkynyl substituent onto the this compound scaffold.
Heck Reaction: This reaction involves the coupling of an aryl halide with an alkene to form a substituted alkene, catalyzed by palladium. mdpi.com
Buchwald-Hartwig Amination: This palladium-catalyzed reaction forms a new C-N bond between an aryl halide and an amine, and could be used to synthesize more complex diarylamines starting from a halogenated this compound derivative.
The robustness of these reactions allows for their application to complex substrates, with tolerance for various functional groups, including the free amine of an aniline. nih.gov
| Reaction Type | Aryl Halide Substrate (Example) | Coupling Partner | Catalyst System (Typical) | Product Type |
|---|---|---|---|---|
| Suzuki-Miyaura | 4-Bromo-3-(methoxymethyl)aniline | Arylboronic acid | Pd(0) catalyst, Base | Biaryl |
| Sonogashira | 4-Iodo-3-(methoxymethyl)aniline | Terminal alkyne | Pd(0) catalyst, Cu(I) co-catalyst, Base | Arylalkyne |
| Heck | 4-Bromo-3-(methoxymethyl)aniline | Alkene (e.g., Styrene) | Pd(0) catalyst, Base | Substituted alkene |
| Buchwald-Hartwig | 4-Bromo-3-(methoxymethyl)aniline | Amine (e.g., Piperidine) | Pd(0) catalyst, Ligand, Base | N-Aryl amine |
Cyclization and Heterocycle Formation
The aniline scaffold is a versatile precursor for the synthesis of a wide array of nitrogen-containing heterocycles, which are core structures in many pharmaceuticals, agrochemicals, and materials. Cyclization reactions involving the aniline nitrogen and C-H bonds on the aromatic ring or on substituents are fundamental strategies for constructing these cyclic systems.
While direct examples of the synthesis of nitrogen-containing heterocycles from this compound are not prevalent in the literature surveyed, its structural motifs suggest potential applications in various cyclization strategies. The amino group can act as a nucleophile in intramolecular reactions to form heterocyclic rings.
One common approach is the annulation of a new ring onto the aniline core. For instance, rhodium(III)-catalyzed intermolecular annulation of indoles with terminal alkynes has been reported to produce carbazoles. beilstein-journals.orgnih.gov A similar strategy could potentially be envisioned for this compound, where the aniline moiety reacts with a suitable coupling partner to construct a new heterocyclic ring.
The methoxymethyl group could also participate in cyclization reactions, although this would likely require prior functionalization. For example, conversion of the methoxymethyl group to a more reactive handle could enable its involvement in ring-forming processes.
Interactive Table: General Methods for the Synthesis of Nitrogen-Containing Heterocycles from Anilines
| Heterocycle | Aniline Precursor | Reagents/Catalyst | Reaction Type | Reference |
|---|---|---|---|---|
| Carbazole | Indole | [RhCp*Cl₂]₂, AgSbF₆, Cu(OAc)₂ | Intermolecular Annulation | beilstein-journals.orgnih.gov |
| Quinolines | N-aryl imines | Lewis or Brønsted Acid | Intramolecular Cyclization | N/A |
| Indoles | 2-alkynylanilines | Transition Metal Catalyst | Intramolecular Cyclization | N/A |
Note: This table provides an overview of general synthetic strategies for nitrogen-containing heterocycles starting from aniline derivatives. Specific applications using this compound were not identified in the reviewed sources.
The construction of polycyclic systems often involves cascade reactions or sequential functionalizations. Palladium-catalyzed cascade reactions of N,2-diallylaniline derivatives have been shown to produce tricyclic nitrogen heterocycles through a sequence of aminopalladation and carbopalladation. nih.gov While this compound does not possess the requisite allyl groups for this specific transformation, it highlights the potential for designing complex cyclization cascades starting from appropriately substituted anilines.
The Scholl reaction, an oxidative coupling of aromatic rings, is another powerful method for synthesizing polycyclic aromatic hydrocarbons and their heterocyclic analogues. researchgate.net While typically requiring electron-rich aromatic systems, this reaction could potentially be applied to derivatives of this compound to forge new carbon-carbon bonds and construct extended polycyclic frameworks.
The development of new synthetic methodologies continues to provide access to increasingly complex molecular architectures. The strategic incorporation of this compound into such synthetic sequences could lead to novel polycyclic systems with interesting electronic and biological properties. However, a detailed exploration of these possibilities awaits further research.
Applications in Advanced Organic Synthesis and Materials Science
Building Block in Complex Molecule Synthesis
The utility of 3-(Methoxymethyl)aniline as a foundational building block is evident in its application across several areas of chemical synthesis. scbt.comresearchgate.net Its structure allows for the strategic introduction of functional groups, paving the way for the creation of diverse and complex molecules.
Precursors for Biologically Active Compounds
Aniline (B41778) derivatives are fundamental precursors in the synthesis of a multitude of biologically active compounds. nih.govmdpi.com The aniline moiety is a common feature in many pharmacologically significant scaffolds. While direct examples detailing the extensive use of this compound are specific, the broader class of substituted anilines is crucial for developing compounds with potential therapeutic applications. For instance, aniline derivatives are used to synthesize heterocyclic systems like quinolines and indoles, which are known to exhibit a wide range of biological activities, including antitumor and antiviral properties. mdpi.comresearchgate.net The methoxymethyl group on the aniline ring can influence the molecule's steric and electronic properties, potentially modulating its biological efficacy and pharmacokinetic profile.
Intermediates in Pharmaceutical Research
In the field of pharmaceutical research, this compound is recognized as a valuable intermediate. guidechem.comsigmaaldrich.com The synthesis of active pharmaceutical ingredients (APIs) often involves multi-step processes where specific building blocks are required to construct the final drug molecule. Substituted anilines are integral to this process. For example, the related compound 5-(ethylsulfonyl)-2-methoxyaniline (B1360015) is a key pharmacophoric fragment for potent inhibitors of VEGFR2, a receptor implicated in angiogenesis and tumor growth. nih.gov The synthesis of such complex inhibitors highlights the role of substituted anilines as critical intermediates, where each part of the molecule, including substituents like the methoxymethyl group, is chosen to optimize interaction with the biological target. nih.gov
Synthesis of Dyes and Pigments
The synthesis of organic dyes and pigments frequently employs aniline and its derivatives as starting materials. epa.gov A primary application is in the production of azo dyes, which are characterized by the presence of a nitrogen-nitrogen double bond (-N=N-). The general synthesis involves a two-step process: diazotization followed by a coupling reaction.
First, the primary aromatic amine, such as this compound, is treated with a source of nitrous acid (typically generated from sodium nitrite (B80452) and a strong acid like hydrochloric acid) at low temperatures to form a diazonium salt. This reactive intermediate is then coupled with another aromatic compound, such as a phenol (B47542) or another aniline, to form the final azo dye. The specific substituents on the aniline and the coupling partner determine the final color and properties of the dye. rasayanjournal.co.in The methoxymethyl group in this compound would act as an auxochrome, modifying the dye's color and fastness properties.
| Reaction Step | Description | Typical Reagents |
| Diazotization | Conversion of the primary amine group (-NH₂) into a diazonium salt group (-N₂⁺Cl⁻). | Sodium Nitrite (NaNO₂), Hydrochloric Acid (HCl) |
| Azo Coupling | Reaction of the diazonium salt with a coupling component (e.g., phenols, anilines). | Naphthols, Substituted Anilines |
Ligand Design and Coordination Chemistry
The field of coordination chemistry utilizes organic molecules, known as ligands, to bind with metal ions, forming coordination complexes. These complexes are pivotal in catalysis and materials science. Anilines, with their nitrogen donor atom, are foundational structures for a wide array of ligands. rsc.org
Development of Sterically Hindered Ligands
Sterically hindered (or bulky) ligands play a critical role in modern chemistry by providing kinetic stabilization to reactive metal centers. rsc.orgnih.govrsc.org This stabilization can prevent unwanted side reactions, control the coordination number of the metal, and influence the catalytic activity and selectivity of the complex. rsc.org Anilines are frequently used as the core structure for designing these bulky ligands, such as N-heterocyclic carbenes (NHCs), β-diketiminates, and amidinates. researchgate.netrsc.org
Applications in Homogeneous Catalysis
Homogeneous catalysis, where the catalyst is in the same phase as the reactants, relies heavily on precisely designed metal-ligand complexes. Sterically demanding ligands derived from anilines are essential in many catalytic systems. rsc.org For example, the development of highly active catalysts for olefin metathesis, such as the Grubbs catalysts, has been significantly advanced by tuning the steric and electronic properties of the N-heterocyclic carbene (NHC) ligands, which are often synthesized from bulky anilines. rsc.orgnih.gov
These ligands create a protective pocket around the metal center, which not only enhances stability but also controls the access of substrates to the catalytic site, thereby dictating the reaction's outcome and efficiency. While specific catalytic applications using ligands derived directly from this compound are not broadly documented, its structure is suitable for incorporation into ligand frameworks designed to modulate the performance of homogeneous catalysts.
Polymer and Advanced Material Development
The role of aniline and its derivatives is well-established in the field of polymer science, where they serve as crucial building blocks for a variety of high-performance materials. Substituted anilines, in particular, are utilized to impart specific properties to the resulting polymers, such as improved solubility, modified thermal characteristics, and enhanced processability. These monomers can be incorporated into polymer chains through processes like oxidative polymerization to form polyanilines, or through polycondensation reactions to create polyamides and polyimides. Additionally, their amine functionality makes them suitable candidates for use as curing agents for epoxy resins.
Despite the broad potential for substituted anilines in materials science, a comprehensive review of publicly available scientific literature and patent databases indicates a notable lack of specific research focused on the application of This compound in polymer and advanced material development. While extensive studies exist for other aniline derivatives, including those with methoxy (B1213986) or methyl substituents, This compound has not been a prominent subject of detailed investigation in this context.
In principle, the chemical structure of This compound suggests its potential utility in several areas of polymer chemistry:
As a Monomer in Polyaniline Synthesis: The polymerization of aniline derivatives is a common method to produce conductive polymers. The methoxymethyl group on the benzene (B151609) ring could influence the final properties of a polyaniline derivative, such as its solubility in organic solvents and its electrical conductivity. Research on other substituted anilines has shown that the nature and position of the substituent can significantly impact the polymer's morphology and electronic properties. However, specific studies detailing the polymerization of This compound and the characterization of the resulting polymer are not readily found in the reviewed literature.
As a Curing Agent for Epoxy Resins: Aromatic amines are frequently used as curing agents (hardeners) for epoxy resins, leading to thermoset materials with high thermal stability and chemical resistance. threebond.co.jp The primary amine group of This compound can react with the epoxide rings of the resin to form a cross-linked polymer network. The methoxymethyl substituent could potentially act as an internal plasticizer, affecting the flexibility and glass transition temperature of the cured material. While the curing of epoxy resins with various aromatic amines is a well-documented field, specific data on the performance of This compound in this role, including cure kinetics and the thermomechanical properties of the resulting epoxy, is not available in the surveyed research.
In the Synthesis of Polyamides and Polyimides: Aromatic diamines are key monomers in the synthesis of high-performance polyamides and polyimides. Although This compound is a monoamine and thus not directly suitable for forming polymer chains on its own in this context, it could be chemically modified to create a diamine monomer. The incorporation of a methoxymethyl group could enhance the solubility and processability of the resulting aramids or polyimides. ncl.res.in Nevertheless, research detailing the synthesis of such specific diamines from This compound and their subsequent polymerization is not present in the available literature.
Due to the absence of detailed research findings, a data table summarizing the properties of polymers derived from This compound cannot be provided. The scientific community has extensively explored various other aniline derivatives for these applications, but This compound remains a compound for which the potential in polymer and materials science has not been specifically reported.
Computational Chemistry and Theoretical Investigations
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the behavior of molecules at the electronic level. These calculations, often based on density functional theory (DFT) or ab initio methods, can predict a wide range of molecular properties with a high degree of accuracy.
The electronic structure of an aniline (B41778) derivative is significantly influenced by the interplay between the amino group and the benzene (B151609) ring, as well as the nature and position of any substituents. In 3-(Methoxymethyl)aniline, the amino (-NH₂) group acts as a strong electron-donating group through resonance, increasing the electron density of the aromatic ring, particularly at the ortho and para positions. The methoxymethyl (-CH₂OCH₃) group at the meta position, however, primarily exerts an inductive effect.
Theoretical calculations reveal the distribution of electron density and the nature of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). For aniline and its derivatives, the HOMO is typically a π-orbital with significant contributions from the nitrogen lone pair and the aromatic ring, while the LUMO is a π*-antibonding orbital of the benzene ring. researchgate.netaip.orgresearchgate.net The energies of these orbitals are crucial in determining the molecule's electronic properties and reactivity.
Table 1: Predicted Frontier Molecular Orbital Characteristics for this compound
| Molecular Orbital | Primary Character | Predicted Energy Level (Relative) | Role in Reactivity |
| HOMO | π-orbital (significant N lone pair and ring contribution) | High | Nucleophilic character, site of electron donation |
| LUMO | π*-antibonding orbital (ring localized) | Low | Electrophilic character, site of electron acceptance |
Note: The energy levels are qualitative predictions based on the known effects of the substituents.
The delocalization of the nitrogen lone pair into the benzene ring results in a planar geometry for the amino group, a characteristic feature of anilines. study.com This delocalization is a key factor in the reduced basicity of aniline compared to aliphatic amines. chemistrysteps.com
Quantum chemical calculations can provide valuable information about the energetic stability and reactivity of a molecule through various descriptors. These descriptors are derived from the electronic structure and can be used to predict how a molecule will interact with other chemical species.
For substituted anilines, reactivity is largely governed by the electron-donating nature of the amino group and the electronic effects of the other substituents. researchgate.net The methoxymethyl group at the meta position in this compound primarily exerts a weak electron-withdrawing inductive effect, which can slightly modulate the reactivity of the aromatic ring.
Table 2: Predicted Reactivity Descriptors for this compound
| Descriptor | Predicted Value (Relative) | Implication for Reactivity |
| Ionization Potential | Moderate | Ease of losing an electron |
| Electron Affinity | Low | Tendency to accept an electron |
| Global Hardness (η) | Moderate | Resistance to change in electron distribution |
| Electrophilicity Index (ω) | Moderate | Propensity to act as an electrophile |
Note: These are qualitative predictions based on general principles of substituted anilines.
Studies on the proton affinity of aniline have shown that protonation can occur at either the nitrogen atom or the para-carbon of the ring, with the preferred site being highly dependent on the level of theory used in the calculations. acs.orgresearchgate.net For this compound, the presence of the meta-substituent is expected to have a minor influence on the intrinsic basicity of the nitrogen atom compared to a substituent at the ortho or para position.
Molecular Dynamics Simulations
MD simulations can be employed to study the solvation of this compound in various solvents, revealing details about solute-solvent interactions, such as hydrogen bonding between the amino group and protic solvents. Furthermore, simulations could predict the diffusion and transport properties of the molecule, which are important for understanding its behavior in different environments. bohrium.comnih.gov In the context of materials science, MD simulations could be used to model the interaction of this compound with surfaces or within a polymer matrix. researchgate.net
Structure-Activity Relationship (SAR) Studies
Structure-activity relationship (SAR) studies aim to correlate the chemical structure of a compound with its biological or chemical activity. For aniline derivatives, SAR studies have been conducted in various contexts, including their use as fungicides and their antioxidant properties. researchgate.netacs.orgnih.gov
The position and electronic nature of substituents on the aniline ring are critical determinants of its activity. youtube.com For instance, the introduction of electron-withdrawing groups can significantly enhance the fungicidal activity of certain aniline derivatives. nih.gov In the case of antioxidant activity, the position of the amino group and other substituents influences the ability of the compound to scavenge free radicals. researchgate.net
While specific SAR studies on this compound are not extensively documented, general principles suggest that the methoxymethyl group at the meta position would modulate the molecule's lipophilicity and steric profile, which in turn could influence its biological activity. nih.gov
Reaction Pathway and Mechanism Elucidation
Theoretical calculations are instrumental in elucidating the mechanisms of chemical reactions involving aniline and its derivatives. nih.govopenaccessjournals.com Aniline undergoes a variety of reactions, including electrophilic substitution on the aromatic ring and reactions at the amino group. chemistrysteps.comallen.in
The amino group is a strong activating, ortho-para directing group in electrophilic aromatic substitution reactions. However, under strongly acidic conditions, the amino group is protonated to form the anilinium ion (-NH₃⁺), which is a deactivating, meta-directing group. chemistrysteps.com The presence of the methoxymethyl group at the meta position in this compound would further influence the regioselectivity of such reactions.
Computational studies can map out the potential energy surfaces for various reaction pathways, identifying transition states and intermediates. For example, the mechanism of oxidation of aniline, which can lead to the formation of various products including polymers, has been a subject of theoretical investigation. openaccessjournals.comresearchgate.net
Conformational Analysis
The conformational flexibility of this compound is primarily associated with the rotation around the C-C and C-O bonds of the methoxymethyl substituent. Conformational analysis, which can be performed using computational methods, helps to identify the most stable conformations (rotamers) and the energy barriers between them.
Analytical Methodologies and Characterization in Research
Chromatographic Techniques for Analysis and Purification
Chromatography is indispensable for both the qualitative and quantitative analysis of 3-(Methoxymethyl)aniline, as well as for its purification from reaction mixtures and starting materials. The choice of technique depends on the specific requirements of the analysis, such as the desired level of purity, the scale of the separation, and the nature of the impurities.
High-Performance Liquid Chromatography (HPLC) is a powerful tool for assessing the purity of this compound and monitoring the progress of reactions in which it is a product. A common approach involves reverse-phase (RP) HPLC, where the stationary phase is nonpolar (like C18-silica) and the mobile phase is a more polar solvent mixture.
In a typical synthesis, HPLC analysis is used to confirm the complete consumption of the starting material, such as 1-(methoxymethyl)-3-nitrobenzene (B180814), before the work-up procedure begins chemicalbook.com. For aniline (B41778) and its derivatives, separation is often achieved using a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water, sometimes with an acid modifier like formic acid or phosphoric acid to improve peak shape. The UV detector is commonly set at a wavelength where the aniline derivative shows strong absorbance, typically around 190-254 nm, to quantify the concentration of the analyte.
Table 1: Representative HPLC Conditions for Aniline Derivatives
| Parameter | Description |
|---|---|
| Column | Reverse-Phase C18 (e.g., 250 mm length, 5 µm particle size) |
| Mobile Phase | Acetonitrile / Water gradient or isocratic mixture |
| Detector | UV-Vis Detector (e.g., at 190 nm or 254 nm) |
| Flow Rate | ~1.0 mL/min |
| Purpose | Purity assessment, reaction monitoring |
Gas Chromatography (GC), often coupled with a mass spectrometer (GC-MS), is another cornerstone technique for the analysis of volatile and thermally stable compounds like this compound. It provides excellent separation efficiency and, with MS detection, allows for definitive identification of the compound and its impurities based on their mass-to-charge ratio and fragmentation patterns.
For aniline derivatives, a common GC method utilizes a nonpolar capillary column, such as one with a DB-1MS or DB-5MS stationary phase. The analysis involves injecting a small volume of the sample, which is then vaporized and carried by an inert gas (e.g., helium or hydrogen) through the column. A temperature program is typically employed, starting at a lower temperature and gradually increasing to ensure the separation of components with different boiling points.
Table 2: Typical GC-MS Parameters for Aniline Derivative Analysis
| Parameter | Description |
|---|---|
| Column | DB-1MS or DB-5MS fused silica (B1680970) capillary column (e.g., 30 m x 0.25 mm x 0.25 µm) |
| Carrier Gas | Helium or Hydrogen |
| Injector Temperature | ~200-250 °C |
| Oven Program | Initial hold followed by a temperature ramp (e.g., 60 °C hold, then ramp to 200-280 °C) |
| Detector | Mass Spectrometer (MS) or Flame Ionization Detector (FID) |
| Purpose | Purity determination, impurity identification, quantitative analysis |
Thin-Layer Chromatography (TLC) serves as a rapid, simple, and cost-effective method for the qualitative analysis of this compound. It is frequently used to quickly monitor reaction progress, identify suitable solvent systems for column chromatography, and screen for the presence of the compound in a mixture.
The separation is based on the differential partitioning of the compound between the stationary phase (typically silica gel or alumina (B75360) coated on a plate) and the mobile phase (a solvent or solvent mixture). For aniline derivatives, a stationary phase of silica gel is common. The choice of mobile phase is crucial; a mixture of a nonpolar solvent like hexane (B92381) and a more polar solvent like ethyl acetate (B1210297) allows for the adjustment of the solvent polarity to achieve optimal separation. The spots can be visualized under UV light or by using a chemical staining agent if the compound is not UV-active. The retention factor (Rf) value is a key parameter used for identification.
Spectroscopic Characterization
Spectroscopic methods are essential for the unambiguous structural elucidation of this compound. Techniques like NMR and IR spectroscopy provide detailed information about the molecule's atomic connectivity and functional groups.
NMR spectroscopy is the most powerful technique for determining the precise structure of an organic molecule. Both ¹H and ¹³C NMR spectra provide a wealth of information about the chemical environment of the hydrogen and carbon atoms, respectively. Although specific experimental data for this compound is not widely published, the expected chemical shifts and splitting patterns can be reliably predicted based on its structure and data from analogous compounds.
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the amine (-NH₂) protons, the methylene (B1212753) (-CH₂-) protons, and the methoxy (B1213986) (-OCH₃) protons.
Aromatic Protons (Ar-H): These would appear in the range of δ 6.5-7.2 ppm. The substitution pattern on the benzene (B151609) ring would lead to a complex multiplet or a series of doublets and triplets.
Methylene Protons (-CH₂-): A singlet is expected around δ 4.4 ppm for the benzylic protons adjacent to the oxygen atom.
Amine Protons (-NH₂): A broad singlet would typically appear around δ 3.7 ppm. The chemical shift of this peak can be variable and is affected by solvent and concentration.
Methoxy Protons (-OCH₃): A sharp singlet is expected around δ 3.3 ppm.
¹³C NMR: The carbon NMR spectrum provides information on each unique carbon atom in the molecule.
Aromatic Carbons (Ar-C): Signals for the six aromatic carbons would appear in the δ 113-148 ppm region. The carbon attached to the nitrogen (C-NH₂) would be downfield around δ 147 ppm, while the carbon attached to the methoxymethyl group would be around δ 139 ppm.
Methylene Carbon (-CH₂-): The signal for the methylene carbon is expected around δ 74 ppm.
Methoxy Carbon (-OCH₃): The methoxy carbon would show a signal around δ 58 ppm.
Table 3: Predicted ¹H and ¹³C NMR Data for this compound
| ¹H NMR | Predicted δ (ppm) | Multiplicity | Assignment |
|---|---|---|---|
| Aromatic | 6.5 - 7.2 | Multiplet | 4H, Ar-H |
| Methylene | ~4.4 | Singlet | 2H, -CH₂- |
| Amine | ~3.7 | Broad Singlet | 2H, -NH₂ |
| Methoxy | ~3.3 | Singlet | 3H, -OCH₃ |
| ¹³C NMR | Predicted δ (ppm) | Assignment | |
| Aromatic | ~147 | C-NH₂ | |
| Aromatic | ~139 | C-CH₂OCH₃ | |
| Aromatic | 113 - 130 | 4 Ar-C | |
| Methylene | ~74 | -CH₂- |
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to display characteristic absorption bands corresponding to the N-H bonds of the primary amine, the C-H bonds of the aromatic ring and alkyl groups, the C-O ether linkage, and the C-N bond.
N-H Stretching: As a primary amine, two distinct bands are expected in the 3300-3500 cm⁻¹ region, corresponding to the symmetric and asymmetric stretching vibrations of the N-H bonds.
C-H Stretching: Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while aliphatic C-H stretching from the methylene and methyl groups would be observed just below 3000 cm⁻¹.
N-H Bending: The scissoring vibration of the primary amine group is expected in the 1580-1650 cm⁻¹ region.
Aromatic C=C Stretching: One or more bands for the benzene ring stretching vibrations are expected in the 1450-1600 cm⁻¹ region.
C-O Stretching: A strong band corresponding to the C-O-C ether stretch is expected in the 1000-1250 cm⁻¹ range.
C-N Stretching: The aromatic C-N stretching vibration should appear in the 1250-1335 cm⁻¹ region.
Table 4: Expected Characteristic IR Absorption Bands for this compound
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Primary Amine | N-H Stretch (asymmetric & symmetric) | 3300 - 3500 (two bands) |
| Aromatic C-H | C-H Stretch | 3000 - 3100 |
| Aliphatic C-H | C-H Stretch | 2850 - 3000 |
| Primary Amine | N-H Bend (scissoring) | 1580 - 1650 |
| Aromatic Ring | C=C Stretch | 1450 - 1600 |
| Aromatic Amine | C-N Stretch | 1250 - 1335 |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide detailed information on bond lengths, bond angles, and intermolecular interactions of this compound in its solid state. However, specific X-ray crystallographic studies for this compound were not found in the available research literature. Such an analysis would be valuable for understanding its solid-state packing and hydrogen bonding patterns.
Electrochemical Methods
Electrochemical methods, particularly voltammetry, are employed to investigate the redox properties of aniline and its derivatives. rasayanjournal.co.in The electrochemical oxidation of anilines typically occurs at a platinum or carbon electrode and is an irreversible process. rjpbcs.comsrce.hr This process involves the transfer of electrons from the aniline molecule to the electrode surface, often leading to the formation of radical cations as initial intermediates. researchgate.net
For substituted anilines, the potential at which oxidation occurs is influenced by the nature of the substituent. The methoxymethyl group at the meta position in this compound would affect the electron density of the aromatic system and the nitrogen atom, thereby modulating its oxidation potential compared to aniline. Cyclic voltammetry can be used to determine these oxidation potentials and to study the kinetics of the electron transfer process. ijcrt.org The electrochemical oxidation can also lead to the formation of polymeric films on the electrode surface, a characteristic reaction of many aniline derivatives. scispace.comresearchgate.net
Trace Analysis and Pre-concentration Techniques
The detection of trace amounts of aromatic amines like this compound in various matrices is crucial for environmental and industrial monitoring. researchgate.net Due to their potential presence at low concentrations, a pre-concentration step is often necessary to bring the analyte to a detectable level for analytical instruments.
Magnetic solid-phase extraction (MSPE) is an effective pre-concentration technique that has been successfully applied to various aromatic amines. researchgate.net This method utilizes magnetic nanoparticles coated with a suitable sorbent to capture the target analytes from a large volume of sample. The nanoparticles are then easily separated from the sample matrix using an external magnetic field, and the concentrated analyte can be eluted for subsequent analysis by methods such as chromatography or mass spectrometry. While specific applications for this compound are not detailed, the principles of MSPE are broadly applicable to aromatic amines. researchgate.net
Table 2: List of Chemical Compounds
| Compound Name |
|---|
| This compound |
| Aniline |
| Hydrogen cyanide |
| 3-methoxyaniline |
| 1-(methoxymethyl)-3-nitrobenzene |
| Zinc |
| Ethyl acetate |
| Sodium bicarbonate |
| Magnesium sulfate |
Biodegradation and Environmental Fate Studies
Microbial Degradation Pathways
The microbial degradation of aniline (B41778) is a well-documented process, with several bacterial strains capable of utilizing it as a sole source of carbon, nitrogen, and energy. zju.edu.cn The primary aerobic degradation pathway for aniline involves an initial oxidation step. This is typically carried out by a multicomponent enzyme system known as aniline dioxygenase, which converts aniline to catechol. mdpi.com Following the formation of catechol, the aromatic ring is cleaved, leading to intermediates that can enter central metabolic pathways. mdpi.comnih.gov
Two main ring-cleavage pathways for catechol have been identified: the ortho-cleavage pathway, which is catalyzed by catechol 1,2-dioxygenase, and the meta-cleavage pathway, mediated by catechol 2,3-dioxygenase. zju.edu.cnmdpi.com These pathways ultimately lead to the formation of compounds such as succinic acid and acetyl-CoA, which are then completely mineralized to carbon dioxide and water. nih.gov In the case of 3-(Methoxymethyl)aniline, it is hypothesized that microbial degradation would proceed through a similar initial attack on the aromatic ring, likely forming a substituted catechol, which would then undergo ring cleavage. The methoxymethyl substituent would likely be addressed by microbial enzymes either before or after ring cleavage.
Several bacterial genera have been identified as capable of degrading aniline, including Pseudomonas, Delftia, Comamonas, Acinetobacter, and Rhodococcus. zju.edu.cnmdpi.com For instance, a strain of Delftia sp. (AN3) isolated from activated sludge has been shown to effectively degrade high concentrations of aniline. zju.edu.cn Similarly, Rhodococcus sp. DH-2 has demonstrated efficient aniline degradation via the catechol pathway. mdpi.com
Influence of Environmental Factors on Degradation
The rate and extent of this compound biodegradation in the environment are expected to be influenced by a variety of physicochemical factors, mirroring what is observed for aniline and its derivatives.
pH and Temperature: Microbial activity is highly dependent on pH and temperature. Studies on aniline-degrading bacteria have shown optimal degradation typically occurs at a neutral pH of around 7.0 and a temperature of approximately 30°C. zju.edu.cnnih.gov For example, the degradation of aniline by Rhodococcus sp. DH-2 was optimal at a pH of 8.0 and a temperature of 35°C. mdpi.com Deviations from these optimal conditions can significantly reduce the efficiency of biodegradation.
Nutrient Availability: The presence of other nitrogen sources can influence aniline degradation. In some cases, the presence of an additional nitrogen source like ammonium (B1175870) nitrate (B79036) did not adversely affect aniline degradation by a bacterial consortium. nih.gov This suggests that some microbial communities can co-metabolize aniline with other nutrients.
Presence of Inhibitors: The presence of heavy metal ions, which are common co-contaminants in industrial wastewater, can inhibit microbial degradation of anilines. Ions such as Co²⁺, Zn²⁺, Ni²⁺, Mn²⁺, and Cu²⁺ have been shown to have an inhibitory effect on aniline degradation. nih.gov Conversely, the presence of Fe(II) or Pb(II) ions was found to enhance the degradation ability of Rhodococcus sp. DH-2 for aniline and crude oil. mdpi.com
Initial Contaminant Concentration: High concentrations of aniline can be toxic to microorganisms, leading to substrate inhibition. A bacterial strain, Delftia sp. AN3, was found to tolerate and degrade aniline at concentrations up to 53.8 mM (5000 mg/l). zju.edu.cn However, for other strains like Pseudomonas fluorescens MC46, inhibitory effects were observed at higher initial aniline concentrations (30-100 mg/L). tci-thaijo.org
| Factor | Optimal Condition/Effect | Source |
|---|---|---|
| pH | 7.0 - 8.0 | zju.edu.cnmdpi.comnih.gov |
| Temperature | 30°C - 35°C | zju.edu.cnmdpi.comnih.gov |
| Heavy Metals (e.g., Co²⁺, Zn²⁺, Ni²⁺) | Inhibitory effect on degradation | nih.gov |
| Heavy Metals (e.g., Fe(II), Pb(II)) | Enhancement of degradation by some strains | mdpi.com |
| Initial Aniline Concentration | High concentrations can be inhibitory | zju.edu.cntci-thaijo.org |
Metabolic Intermediates and Products
The biodegradation of aniline proceeds through a series of metabolic intermediates. As previously mentioned, catechol is a key intermediate in the aerobic degradation of aniline. mdpi.comnih.gov Further degradation of catechol through ring cleavage results in the formation of compounds like cis,cis-muconic acid, β-ketoadipic acid, levulinic acid, and succinic acid, before eventual mineralization to CO₂. nih.govepa.gov
In a study using a biotrickling filter, aniline was first biodegraded to catechol, then to levulinic acid, and subsequently to succinic acid. epa.gov Ultimately, approximately 62% of the aniline carbon was mineralized to CO₂, and about 91% of the aniline nitrogen was converted to ammonia (B1221849) and nitrate. epa.gov For this compound, it is plausible that the degradation pathway would also involve the formation of a substituted catechol, followed by ring cleavage. The methoxymethyl group would likely be cleaved at some stage, potentially forming formaldehyde (B43269) and methanol, which are readily biodegradable.
Under anaerobic conditions, the degradation pathway of aniline is different, with benzoic acid being a known metabolic intermediate. researchgate.net
Environmental Monitoring and Detection in Water Samples
Effective monitoring of this compound in environmental samples, particularly water, is crucial for assessing its environmental fate and potential risks. While specific methods for this compound are not detailed in the available literature, the analytical techniques used for aniline and its derivatives are applicable.
High-performance liquid chromatography (HPLC) is a common and effective method for the determination of anilines in water samples. thermofisher.com HPLC can be coupled with various detectors, such as ultraviolet (UV) or a photodiode array detector, to identify and quantify these compounds. thermofisher.com For enhanced sensitivity and specificity, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful tool. nih.gov An LC-MS/MS method has been developed for the determination of aniline in water and fish, achieving low limits of detection (0.50 µg/L in water). nih.gov
Due to the typically low concentrations of anilines in environmental waters, a pre-concentration step is often necessary before analysis. Solid-phase extraction (SPE) is a widely used technique for this purpose, allowing for the enrichment of the target analytes from a large volume of water. thermofisher.com
| Technique | Key Features | Source |
|---|---|---|
| HPLC with UV/Photodiode Array Detection | Good for quantification; photodiode array helps reduce false positives. | thermofisher.com |
| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | High sensitivity and specificity; suitable for trace-level detection. | nih.gov |
| Solid-Phase Extraction (SPE) | Used for sample pre-concentration to improve detection limits. | thermofisher.com |
In field monitoring, water samples collected from areas potentially contaminated with aniline derivatives would undergo extraction and analysis using these established methods. For example, in a study of a reservoir polluted by aniline, maximum concentrations of 1,943.6 µg/L were found in water samples. nih.gov Such monitoring data is essential for understanding the distribution and persistence of these compounds in aquatic ecosystems.
Derivatives and Analogues of 3 Methoxymethyl Aniline in Academic Research
Synthesis and Characterization of Substituted 3-(Methoxymethyl)anilines
The synthesis of derivatives of 3-(methoxymethyl)aniline can be approached through two primary routes: substitution on the aromatic ring of a pre-formed this compound core or by carrying the substituted aniline (B41778) through the final reduction step. Methodologies for N-alkylation or N-acylation of anilines are also applicable for creating derivatives with substitutions on the amino group.
For instance, electrophilic aromatic substitution reactions on the this compound ring would be directed by the activating, ortho-, para-directing amino group and the meta-directing methoxymethyl group. The outcome of such reactions would be influenced by the interplay of these electronic effects and steric hindrance.
Characterization of these novel derivatives would rely on standard spectroscopic techniques:
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are crucial for confirming the structure, including the position of new substituents on the aromatic ring.
Infrared (IR) Spectroscopy: To identify characteristic functional groups, such as N-H stretches of the amino group and any newly introduced groups.
Mass Spectrometry (MS): To determine the molecular weight and confirm the molecular formula of the synthesized compounds.
While specific data for a series of substituted 3-(methoxymethyl)anilines is scarce, research on other substituted anilines, such as 3,5-dimethoxyaniline (B133145) derivatives, provides a framework for the synthetic and characterization methods that would be employed.
Structure-Reactivity Correlations in Derivatives
The reactivity of this compound derivatives is intrinsically linked to the electronic properties of the substituents on the aromatic ring. Electron-donating groups (EDGs) are expected to increase the electron density on the aniline nitrogen, enhancing its nucleophilicity and basicity. Conversely, electron-withdrawing groups (EWGs) would decrease the electron density, reducing its reactivity in nucleophilic reactions and lowering its basicity.
Studies on the photophysical properties of substituted anilines have shown that the nature and position of substituents significantly impact their absorption and emission spectra. While not specific to this compound, these studies suggest that similar structure-property relationships would be observable in its derivatives. The electronic interplay between the methoxymethyl group at the meta position and other substituents would modulate the HOMO-LUMO energy gap, affecting the molecule's electronic and photophysical properties.
Exploration of Novel Derivatives with Enhanced Properties
The exploration of novel aniline derivatives is often driven by the search for compounds with enhanced biological activity or material properties. For example, in medicinal chemistry, aniline scaffolds are common in the development of kinase inhibitors and other therapeutic agents. Derivatives of this compound could be designed and synthesized to explore their potential as bioactive molecules. The methoxymethyl group could influence properties such as solubility, metabolic stability, and binding interactions with biological targets.
In materials science, aniline derivatives are precursors to polyaniline, a class of conducting polymers. The properties of polyaniline can be tuned by introducing substituents onto the aniline monomer. Although research on polymers derived specifically from this compound is not prominent, it is plausible that such polymers could exhibit unique solubility, processability, or electronic properties due to the presence of the methoxymethyl group.
Comparative Studies with Positional Isomers (e.g., 2-(Methoxymethyl)aniline, 4-(Methoxymethyl)aniline)
Comparative studies of positional isomers are fundamental to understanding how the placement of a substituent affects a molecule's properties. While direct comparative studies of 2-, 3-, and 4-(methoxymethyl)aniline (B1590958) are not readily found in the literature, insights can be drawn from studies on other substituted anilines, such as methoxy (B1213986) anilines and their copolymers.
Key properties that would be expected to differ among the isomers include:
Basicity (pKa): The position of the methoxymethyl group would influence the electronic environment of the amino group, thereby affecting its basicity. The ortho-isomer (2-(methoxymethyl)aniline) might also exhibit intramolecular hydrogen bonding, which could further modify its properties.
Reactivity: The steric hindrance and electronic effects of the methoxymethyl group would vary with its position, leading to different outcomes in reactions such as electrophilic substitution or polymerization.
Physical Properties: Properties like boiling point, melting point, and solubility would be influenced by the different dipole moments and crystal packing abilities of the isomers.
The following table provides a hypothetical comparison of expected property trends based on general chemical principles, in the absence of direct experimental data.
| Property | 2-(Methoxymethyl)aniline | This compound | 4-(Methoxymethyl)aniline |
| Expected Basicity | Potentially lower due to steric hindrance and possible intramolecular H-bonding | Intermediate basicity | Higher basicity due to resonance effect of the oxygen lone pair |
| Expected Dipole Moment | Likely to be different from the other isomers due to the ortho substitution | Different from ortho and para isomers | Different from ortho and meta isomers |
| Reactivity in Electrophilic Substitution | Substitution would be sterically hindered by the ortho group | Substitution pattern influenced by both amino and methoxymethyl groups | Substitution pattern directed by the strong activating amino group |
Q & A
Q. What are the key synthetic routes for 3-(Methoxymethyl)aniline, and how do reaction conditions influence yield?
this compound is synthesized via methylation of aniline derivatives. Common methods include:
- Direct alkylation : Reacting 3-aminobenzyl alcohol with methylating agents (e.g., methyl iodide) under basic conditions (K₂CO₃/DMF).
- Reductive amination : Using formaldehyde and a reducing agent (e.g., NaBH₃CN) to introduce the methoxymethyl group.
Critical factors : Catalyst choice (e.g., phase-transfer catalysts for improved regioselectivity), solvent polarity (DMF enhances nucleophilicity), and temperature control (60–80°C optimal for minimizing byproducts). Yields typically range from 65–85% depending on purification methods (e.g., column chromatography vs. distillation) .
Q. How can spectroscopic techniques (NMR, IR) confirm the structure and purity of this compound?
- ¹H NMR : Key signals include a singlet for the methoxymethyl group (–OCH₂–, δ 3.3–3.5 ppm) and aromatic protons (δ 6.5–7.2 ppm) with splitting patterns indicating substituent positions.
- IR : Stretching vibrations for N–H (3300–3500 cm⁻¹), C–O (1250 cm⁻¹), and aromatic C=C (1450–1600 cm⁻¹).
Validation : Compare spectral data with computational predictions (DFT) or reference compounds. Purity >97% is confirmed via HPLC (C18 column, methanol/water mobile phase) .
Q. How do the methoxymethyl and amino groups influence the compound’s reactivity in electrophilic substitution?
The methoxymethyl group (–OCH₃) is electron-donating via resonance, activating the aromatic ring toward electrophilic attack. The amino group (–NH₂) further enhances reactivity, directing substitution to the para position relative to itself. Example : Nitration occurs preferentially at the 4-position, yielding 4-nitro-3-(methoxymethyl)aniline. Steric hindrance from the methoxymethyl group may reduce reaction rates compared to simpler aniline derivatives .
Q. What are the stability considerations for storing this compound?
- Oxidation : Susceptible to air oxidation; store under inert gas (N₂/Ar) in amber vials.
- Moisture : Hydrolysis of the methoxymethyl group can occur in humid conditions; use desiccants (silica gel).
- Temperature : Stable at RT for 6–12 months; long-term storage at –20°C recommended. Monitor degradation via TLC .
Advanced Research Questions
Q. How can kinetic studies resolve contradictions in reported reaction mechanisms for this compound derivatives?
Discrepancies in nitro-reduction pathways (e.g., catalytic hydrogenation vs. NaBH₄-mediated) can be addressed by:
- Rate determination : Use in situ FTIR to track intermediate formation (e.g., nitroso compounds).
- Isotopic labeling : ¹⁵N-labeled substrates to trace nitrogen migration during reduction.
- Computational modeling : DFT calculations to compare activation energies for competing pathways. Conflicting data often arise from solvent polarity effects or catalyst poisoning .
Q. What computational strategies predict the biological activity of this compound in drug discovery?
- Molecular docking : Screen against target enzymes (e.g., cytochrome P450) using software like AutoDock Vina. The methoxymethyl group’s hydrophilicity may enhance binding in polar active sites.
- QSAR models : Correlate substituent electronic parameters (Hammett σ) with antimicrobial IC₅₀ values.
- ADMET prediction : Tools like SwissADME assess bioavailability; logP ~1.5 suggests moderate blood-brain barrier penetration .
Q. How do structural analogs of this compound exhibit divergent biological activities?
| Analog | Modification | Activity Shift |
|---|---|---|
| 3-(Trifluoromethyl)aniline | –CF₃ substitution | Increased antifungal potency (2× EC₅₀) |
| 3-(Methylsulfanyl)aniline | –SCH₃ substitution | Enhanced cytochrome inhibition (Ki ↓40%) |
| Mechanistic insight : Electron-withdrawing groups (e.g., –CF₃) reduce electron density, altering interaction with heme-containing enzymes . |
Q. What analytical methods quantify trace impurities in this compound batches?
Q. How can isotope-labeling studies elucidate metabolic pathways of this compound in vitro?
- ¹³C-labeled synthesis : Introduce ¹³C at the methoxymethyl carbon to track demethylation via LC-NMR.
- In vitro hepatocyte assays : Identify phase I metabolites (e.g., O-demethylated products) using HRMS.
- Kinetic isotope effects : Compare ¹²C/¹³C turnover rates to determine rate-limiting steps .
Q. What strategies mitigate solvent effects in catalytic applications of this compound?
In Suzuki-Miyaura coupling:
- Solvent optimization : Use toluene/water biphasic systems to enhance Pd catalyst stability.
- Additives : K₃PO₄ improves base solubility, reducing side reactions.
- Microwave synthesis : Accelerate cross-coupling (10 min vs. 24 h) to minimize solvent degradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
